molecular formula C17H19BN2O5 B13662214 3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13662214
M. Wt: 342.2 g/mol
InChI Key: NUNLEFXQJUJYGP-UHFFFAOYSA-N
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Description

3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a boronate ester group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the boronate ester group: This step involves the reaction of the pyridazine derivative with a boronic acid or boronate ester under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The boronate ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The boronate ester group allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyridazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid include other pyridazine derivatives and boronate esters. These compounds share some structural similarities but differ in their functional groups and overall reactivity. For example:

    Pyridazine derivatives: Compounds like 3,6-dihydropyridazine-4-carboxylic acid share the pyridazine ring but lack the boronate ester group.

    Boronate esters: Compounds like phenylboronic acid contain the boronate ester group but lack the pyridazine ring.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19BN2O5

Molecular Weight

342.2 g/mol

IUPAC Name

3-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxylic acid

InChI

InChI=1S/C17H19BN2O5/c1-16(2)17(3,4)25-18(24-16)11-5-7-12(8-6-11)20-14(21)13(15(22)23)9-10-19-20/h5-10H,1-4H3,(H,22,23)

InChI Key

NUNLEFXQJUJYGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=O)C(=CC=N3)C(=O)O

Origin of Product

United States

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